(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene
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Overview
Description
- “(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene” is a chemical compound with the given molecular formula.
- It belongs to the class of chromenes and contains an azide functional group.
- Further details about its physical appearance, odor, and other characteristics would require specific experimental data or literature references.
Synthesis Analysis
- Unfortunately, I don’t have access to specific synthetic methods for this compound. However, you can refer to relevant research papers or chemical databases for detailed synthesis procedures.
Molecular Structure Analysis
- The molecular structure of “(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene” can be determined using spectroscopic techniques (such as NMR, IR, or mass spectrometry).
- A 2D or 3D representation of its chemical structure would provide insights into its connectivity and stereochemistry.
Chemical Reactions Analysis
- Investigating its reactivity, stability, and potential reactions with other compounds would require experimental data or computational studies.
- Literature sources may provide information on its behavior under various conditions.
Physical And Chemical Properties Analysis
- Properties like melting point, boiling point, solubility, density, and optical activity can be determined experimentally or extracted from literature.
- These properties influence its behavior in various environments.
Scientific Research Applications
Photochromism of Chromene Compounds
- Photochromic Properties : Chromene compounds like (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene exhibit photochromic properties in their crystalline state. This property, found in various chromene derivatives, enables reversible color changes under light exposure, potentially useful in optical data storage and photo-switching applications (Hobley et al., 2000).
Synthesis and Chemical Transformations
Domino Synthesis Approach : Chromene derivatives have been synthesized using domino protocols, involving multiple chemical reactions in one operational step. This method is efficient for creating complex chromene structures, including those similar to (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene, which can be essential in pharmaceutical and material science research (Avula et al., 2014).
Oxidation Studies : Research on the oxidation of 2H-chromenes has led to the synthesis of various chromane and 4H-chromene derivatives. These studies are crucial for understanding the chemical behavior and potential applications of chromene compounds in different fields (Ahmad & Silva, 2012).
Preparative Methods : New methods for preparing 2,2-dimethyl-2H-chromenes, closely related to the compound , have been developed. These methods offer insights into efficient synthesis techniques for chromene derivatives, which are significant in various scientific applications (Kawase et al., 1982).
Biological and Pharmacological Aspects
Antimicrobial Activity : Some chromene derivatives have shown promising antimicrobial properties. Research in this area can lead to the development of new antimicrobial agents, where chromene structures like (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene might play a role (El‐Shaaer et al., 2012).
Catalyzed Synthesis of Bioactive Compounds : Studies have been conducted on the catalyzed synthesis of chromene-based compounds, which are known for their bioactive properties. This research is significant in drug discovery and development, where chromene derivatives can be key components (Saeedi et al., 2021).
Safety And Hazards
- Safety information, toxicity, and hazards associated with handling “(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene” would require specific data from safety sheets or research articles.
- Always follow proper safety protocols when working with any chemical compound.
Future Directions
- Research on this compound could focus on its potential applications, such as drug development, material science, or catalysis.
- Investigating its interactions with other molecules or exploring its derivatives might reveal novel properties.
properties
IUPAC Name |
(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNTLWCTDPSBN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran |
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